molecular formula C10H13FN2OS B14584899 N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-44-6

N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea

Katalognummer: B14584899
CAS-Nummer: 61290-44-6
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: QFJJVKARRKXGDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl and hydroxyethyl groups in this compound imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2-fluorobenzylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Fluorophenyl)-N-methylamine
  • N-(2-Fluorophenyl)-N’-(5-methyl-2-furoyl)thiourea
  • N-(2-Fluorophenyl)-N’-(3-methyl-2-furoyl)thiourea

Uniqueness

N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both fluorophenyl and hydroxyethyl groups. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and specificity for molecular targets. The hydroxyethyl group also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.

Eigenschaften

CAS-Nummer

61290-44-6

Molekularformel

C10H13FN2OS

Molekulargewicht

228.29 g/mol

IUPAC-Name

1-[(2-fluorophenyl)methyl]-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C10H13FN2OS/c11-9-4-2-1-3-8(9)7-13-10(15)12-5-6-14/h1-4,14H,5-7H2,(H2,12,13,15)

InChI-Schlüssel

QFJJVKARRKXGDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC(=S)NCCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.